hexidium iodide
Overview
Description
- It falls into the category of fluorescent nucleic acid stains .
- HI exhibits moderate lipophilicity and permeates mammalian cell membranes.
- Notably, it selectively stains almost all gram-positive bacteria when exposed to an environment containing these bacteria .
Hexidium iodide:
Preparation Methods
- The synthetic route for Hexidium iodide involves chemical reactions to obtain the final compound.
- Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the literature.
- industrial production likely involves large-scale synthesis using established protocols.
Chemical Reactions Analysis
- Hexidium iodide is primarily used as a nucleic acid stain .
- Upon binding to DNA, it emits fluorescence with maximum excitation/emission wavelengths of approximately 518/600 nm .
- In eukaryotic cells, both the cytoplasm and nucleus are stained by this compound.
- Note that mitochondria and nucleoli may also exhibit staining.
- Common reagents for staining include DMSO as the solvent .
Scientific Research Applications
- Hexidium iodide finds applications in various fields:
Microbiology: It helps assess Gram status in bacteria.
Flow cytometry: Researchers use it to distinguish between Gram-positive and Gram-negative wastewater bacteria.
Cell biology: this compound is valuable for studying cell viability and apoptosis.
Imaging: It aids in fluorescence microscopy experiments.
- Researchers have used this compound in studies related to macrophage phagocytosis of Staphylococcus aureus .
Mechanism of Action
- Hexidium iodide’s mechanism of action involves binding to DNA.
- Once bound, it emits fluorescence, making it useful for visualizing DNA in cells.
- The exact molecular targets and pathways involved remain an area of ongoing research.
Comparison with Similar Compounds
- Hexidium iodide stands out due to its selective staining of Gram-positive bacteria.
- Similar compounds include:
- Other fluorescent dyes like 7-AAD , Acridine Orange , and Ethidium Homodimers .
Ethidium bromide (EtBr): Another DNA intercalating agent commonly used in laboratories.
Propidium iodide (PI): Similar to this compound but with different substituents.
Properties
IUPAC Name |
5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJYWPMRSOUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782355 | |
Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211566-66-4 | |
Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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